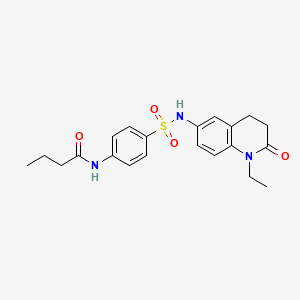
N-(4-(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of action
The compound contains a tetrahydroquinoline moiety, which is a structural component found in many bioactive molecules . Compounds with this structure often bind to multiple receptors, which could make them useful in the development of new therapeutic agents .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, compounds with a tetrahydroquinoline structure can interact with their targets through various types of chemical bonds and intermolecular forces, leading to changes in the target’s function .
Biochemical pathways
The compound also contains a sulfonamide group, which is a feature of many antimicrobial and diuretic drugs . Therefore, it’s possible that this compound could affect biochemical pathways related to these processes.
生物活性
N-(4-(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide is a complex organic compound that integrates a tetrahydroquinoline structure with a sulfamoyl and butyramide moiety. This unique combination suggests potential biological activities that warrant detailed investigation. The compound's structural characteristics allow it to interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Quinoline Moiety | Contains a tetrahydroquinoline ring fused with an ethyl and carbonyl group. |
| Sulfamoyl Group | Enhances solubility and bioactivity through hydrogen bonding. |
| Butyramide Moiety | May contribute to the compound's ability to traverse biological membranes. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It could modulate receptors affecting signal transduction pathways related to cell growth and apoptosis.
- DNA/RNA Interaction : Potential binding to nucleic acids may influence gene expression and protein synthesis.
Biological Activities
Recent studies have highlighted several promising biological activities associated with this compound:
- Antiviral Activity : Preliminary research indicates that derivatives of the compound exhibit inhibitory effects against viruses such as influenza A and Coxsackievirus B3, suggesting potential applications in antiviral therapies .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties that can be beneficial in treating conditions characterized by chronic inflammation .
- Anticancer Potential : There is evidence suggesting that the compound may inhibit cancer cell growth, making it a candidate for further investigation in oncological pharmacology .
Case Studies
Recent investigations into the biological activity of related compounds provide insights into the potential efficacy of this compound:
Study 1: Antiviral Efficacy
A study demonstrated that compounds with similar structural features exhibited significant antiviral activity against influenza viruses. The mechanism involved the inhibition of viral replication by targeting specific viral enzymes .
Study 2: Anti-inflammatory Mechanisms
Research focusing on anti-inflammatory properties revealed that related compounds could modulate inflammatory cytokine production in vitro. This suggests a potential pathway through which this compound may exert its effects .
特性
IUPAC Name |
N-[4-[(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-3-5-20(25)22-16-7-10-18(11-8-16)29(27,28)23-17-9-12-19-15(14-17)6-13-21(26)24(19)4-2/h7-12,14,23H,3-6,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKJKXGZAHOJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














